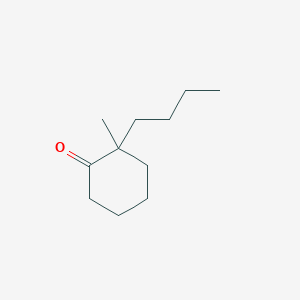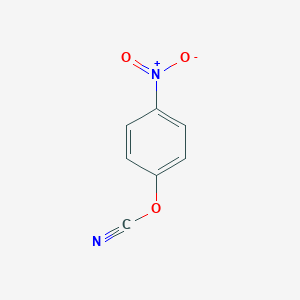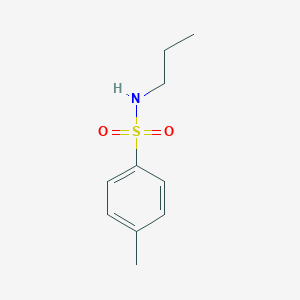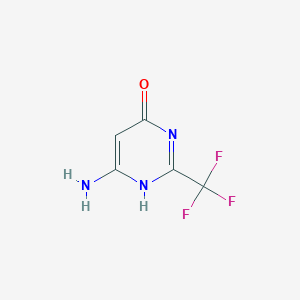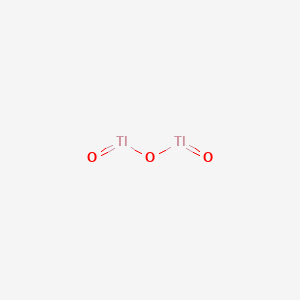
Thallium(III) oxide
説明
Thallium(III) oxide is a highly insoluble, thermally stable source of Thallium, suitable for glass, optic, and ceramic applications . It is black in color and does not conduct electricity . It is a semiconductor and reacts with acids to make other toxic thallium compounds .
Synthesis Analysis
Thallium(III) oxide can be synthesized through various methods including electrochemical methods, thermal methods, chemical vapor deposition (CVD), microwave irradiation, sol–gel method, and a chemical route using potassium superoxide . In electrochemical methods, both bulk and nanostructures of thallium(III) oxide can be prepared . Thermal methods include thermal decomposition and calcination of various precursors . A one-step, room temperature, solution synthesis of thallium(III) oxide nanoparticles with a size of about 10 nm has been reported using potassium superoxide .Molecular Structure Analysis
Thallium(III) oxide has a structure related to that of Mn2O3, which has a bixbyite-like structure . It is metallic with high conductivity and is a degenerate n-type semiconductor .Chemical Reactions Analysis
Thallium(III) oxide reacts with acids to make thallium salts . It can also be produced by the reaction of thallium with oxygen or hydrogen peroxide in an alkaline thallium(I) solution .Physical And Chemical Properties Analysis
Thallium(III) oxide is a dark brown solid with a density of 10.19 g/cm3 at 22 °C . It is insoluble in water . It has a melting point of 717 °C and decomposes at a boiling point of 875 °C .科学的研究の応用
Glass, Optic and Ceramic Applications
Thallium(III) oxide is a highly insoluble thermally stable thallium source suitable for glass, optic, and ceramic applications . It is used in the production of certain types of glass and ceramics due to its high thermal stability and insolubility .
Semiconductor Applications
Thallium(III) oxide is a degenerate n-type semiconductor . This means it has a high electron concentration and can be used in various electronic devices.
Synthesis of Bulk and Nanostructures
Thallium(III) oxide can be synthesized in both bulk and nanostructures through various methods, including electrochemical methods, thermal methods, chemical vapor deposition (CVD), microwave irradiation, and sol–gel method . The size and shape of the structures can be controlled by adjusting the synthesis conditions .
Superconductivity Research
Thallium(III) oxide is used in the study of superconductivity, a state where a material can conduct electricity without resistance . Thallium-doped materials show superconductivity over a wide range of stoichiometry .
Medical Imaging and Diagnosis
Despite its toxicity, various thallium compounds have been used for the treatment of ringworm and other skin infections and as a chemical tracer in diagnosis, particularly in cardiology . However, its medical use is limited by a very narrow window between therapeutic and toxic behavior .
Hydrothermal Fluid Circulation Study
Thallium isotopes, which can be derived from Thallium(III) oxide, can be used to calculate the magnitude of hydrothermal fluid circulation through ocean crust . This application is particularly useful in geological studies .
作用機序
Target of Action
Thallium(III) oxide, also known as thallic oxide, is a chemical compound of thallium and oxygen . It is a degenerate n-type semiconductor and is a highly insoluble thermally stable thallium source suitable for glass, optic, and ceramic applications .
Mode of Action
It is known that it can interact with various biological systems, potentially replacing potassium in enzymatic reactions .
Biochemical Pathways
Thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can also cause DNA damage and induce changes in antiapoptotic and proapoptotic proteins, cytochrome c, and caspases .
Pharmacokinetics
It is known to be highly insoluble and thermally stable .
Result of Action
Thallium(III) oxide can cause significant cellular toxicity, leading to oxidative stress, endoplasmic reticulum stress, and DNA damage . These effects can lead to cell apoptosis .
Action Environment
Environmental factors can influence the action of Thallium(III) oxide. For instance, its toxicity can be enhanced in acidic conditions . Moreover, its presence in the environment can be increased due to human activities such as mining and metallurgical industry .
Safety and Hazards
特性
IUPAC Name |
oxo(oxothallanyloxy)thallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRFJQXXUPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tl]O[Tl]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl2O3, O3Tl2 | |
| Record name | Thallium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024330 | |
| Record name | Thallium oxide (Tl2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium(III) oxide | |
CAS RN |
1314-32-5 | |
| Record name | Thallium oxide (Tl2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of Thallium(III) oxide?
A1: Thallium(III) oxide has the molecular formula Tl2O3 and a molecular weight of 456.73 g/mol.
Q2: What is the crystal structure of Tl2O3 at ambient conditions?
A2: At room temperature and pressure, Tl2O3 crystallizes in a cubic bixbyite-type structure. []
Q3: Is Tl2O3 stable under high pressure?
A3: Tl2O3 is stable in its cubic structure up to 22.0 GPa. Beyond this pressure, it undergoes pressure-induced amorphization, transitioning to a fully amorphous state at 25.2 GPa. This amorphization appears irreversible upon pressure release. []
Q4: Can Tl2O3 be deposited as thin films?
A4: Yes, Tl2O3 thin films can be deposited through various methods, including electrochemical deposition [, , , ], photoelectrochemical deposition [, , ], and organometallic chemical vapor deposition. [, ]
Q5: How is Tl2O3 used in organic synthesis?
A5: Tl2O3 acts as a potent oxidizing agent in organic reactions. For example, it facilitates oxidative coupling of lignans, leading to the formation of dibenzocyclooctadiene or aryltetralin lignans. [, ] It has also been used in the synthesis of bis(α-phenylethyl) ether through oxidation of α-phenylethyl chloride. []
Q6: Can you elaborate on the use of Tl2O3 in the synthesis of phenanthrene-9,10-diones?
A6: Tl2O3, in conjunction with trifluoroacetic acid, effectively promotes intramolecular oxidative coupling of specific substituted benzils, resulting in the formation of phenanthrene-9,10-diones. Notably, this reaction necessitates oxygen functionalities at the 3, 3', 4, and 4' positions of the benzil substrate. []
Q7: Are there any applications of Tl2O3 in photoelectrochemical cells?
A7: Yes, Tl2O3 exhibits promise in photoelectrochemical solar cells. An n-silicon/Tl2O3 heterojunction photoelectrochemical cell demonstrated significant photovoltaic efficiency, suggesting its potential as a transparent, conductive, and electrocatalytic material in solar energy conversion. [, ]
Q8: How does the defect chemistry of Tl2O3 influence its properties?
A8: The defect chemistry of electrodeposited Tl2O3 directly correlates with the applied overpotential during deposition. High overpotentials favor oxygen vacancies, while low overpotentials promote cation interstitials. This variability in defect chemistry influences the optical and electronic properties of the material. []
Q9: What is the stability of Tl2O3 in different solvents?
A9: Tl2O3 exhibits limited solubility in water but dissolves in the presence of strongly complexing cyanide ions, forming soluble cyano complexes like [Tl(CN)3(aq)] and [Tl(CN)4]−. []
Q10: Is Tl2O3 toxic? What safety precautions should be taken when handling it?
A10: Yes, like all thallium compounds, Tl2O3 is extremely toxic through inhalation, skin contact, and ingestion. Its toxicity is cumulative, demanding extreme caution during handling. Use in a well-ventilated fume hood and appropriate personal protective equipment are mandatory. []
Q11: How is Tl2O3 characterized?
A11: Various techniques are employed for Tl2O3 characterization, including X-ray powder diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphological studies, transmission and specular reflectance spectroscopy for optical property determination, and four-point resistivity and Hall measurements for electrical characterization. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




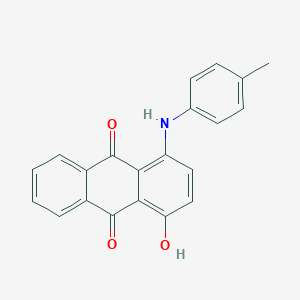
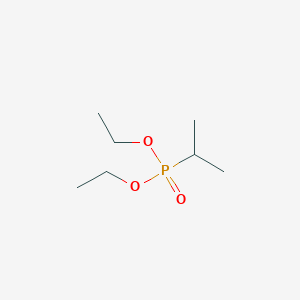
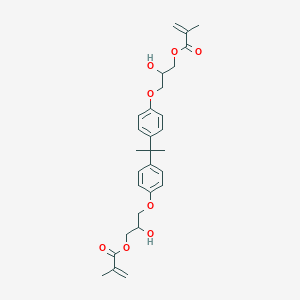

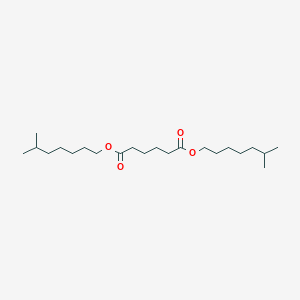

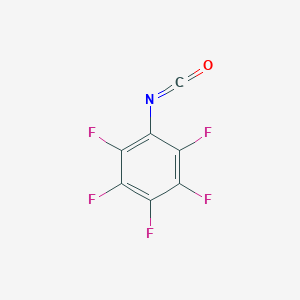
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
